Phylloseptin-1 -

Phylloseptin-1

Catalog Number: EVT-244847
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phylloseptin-1 is a bioactive peptide derived from the skin secretions of Phyllomedusa frogs, known for its antimicrobial properties. This peptide is part of a larger family of phylloseptins, which exhibit a range of biological activities, including antimicrobial and leishmanicidal effects. Phylloseptin-1 specifically targets Leishmania amastigotes, demonstrating potential as a therapeutic agent against leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania.

Source and Classification

Phylloseptin-1 is classified as an antimicrobial peptide, which are small proteins that play crucial roles in the innate immune response of various organisms. These peptides are characterized by their ability to disrupt microbial membranes, thereby exhibiting broad-spectrum antimicrobial activity. Phylloseptin-1 is synthesized in the skin of Phyllomedusa frogs, particularly noted for their diverse habitats in tropical regions. The specific amino acid sequence of Phylloseptin-1 is FLSLIPHAINAVSAIAKHN-NH2, consisting of 19 amino acids with a characteristic amphipathic structure that contributes to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Phylloseptin-1 involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. The synthesis process begins with the attachment of F-moc (9-fluorenylmethoxycarbonyl) protected amino acids to a resin matrix. The sequence of amino acids is assembled stepwise, with each addition followed by deprotection of the F-moc group using piperidine.

Once the desired sequence is complete, the peptide is cleaved from the resin using a cleavage cocktail composed of trifluoroacetic acid, triisopropylsilane, and water (95:5:5 v/v/v). This step releases the peptide into solution, where it can be precipitated with diisopropyl ether and subsequently lyophilized to obtain a dry powder. Purification is typically performed using high-performance liquid chromatography (HPLC), allowing for the isolation of pure Phylloseptin-1 from any by-products generated during synthesis .

Molecular Structure Analysis

Structure and Data

Phylloseptin-1 exhibits an amphipathic helical structure, which is crucial for its interaction with microbial membranes. The molecular mass of Phylloseptin-1 is approximately 2019.53 Da as determined by mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) and electrospray ionization mass spectrometry (ESI-MS). The specific arrangement of hydrophobic and cationic residues within its structure facilitates membrane disruption, enhancing its antimicrobial properties .

Structural Characteristics

PropertyValue
SequenceFLSLIPHAINAVSAIAKHN-NH2
Molecular Weight~2019.53 Da
Structure TypeAmphipathic helix
Chemical Reactions Analysis

Reactions and Technical Details

Phylloseptin-1's primary mode of action involves disrupting bacterial and fungal cell membranes. This disruption occurs through electrostatic interactions between the positively charged residues of the peptide and negatively charged components of microbial membranes. Upon binding to these membranes, Phylloseptin-1 induces pore formation or membrane destabilization, leading to cell lysis.

In vitro studies have demonstrated the efficacy of Phylloseptin-1 against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration values indicate that Phylloseptin-1 can effectively inhibit microbial growth at relatively low concentrations .

Mechanism of Action

Process and Data

The mechanism by which Phylloseptin-1 exerts its antimicrobial effects can be summarized in several key steps:

  1. Membrane Binding: Phylloseptin-1 binds to microbial membranes through electrostatic interactions due to its positively charged residues.
  2. Membrane Disruption: The binding induces conformational changes in the peptide that facilitate insertion into the lipid bilayer.
  3. Pore Formation: Once embedded within the membrane, Phylloseptin-1 can form pores or disrupt membrane integrity, leading to leakage of cellular contents.
  4. Cell Death: The resultant loss of membrane integrity ultimately leads to cell lysis and death.

This mechanism highlights the potential utility of Phylloseptin-1 as an antimicrobial agent against resistant strains of bacteria and fungi .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phylloseptin-1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The peptide maintains structural integrity under various conditions but may be sensitive to extreme pH levels or high temperatures.
  • Activity Spectrum: Displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

These properties make Phylloseptin-1 a promising candidate for further development in antimicrobial therapies .

Applications

Scientific Uses

Phylloseptin-1 has significant potential applications in various scientific fields:

  • Antimicrobial Therapy: Its ability to combat resistant pathogens makes it a candidate for new antibiotic formulations.
  • Biotechnology: Utilized in research focused on understanding membrane interactions and developing novel drug delivery systems.
  • Immunology: Investigated for its role in modulating immune responses due to its interaction with immune cells.

Research continues into optimizing Phylloseptin-1's efficacy and safety profile for therapeutic use, particularly in treating infections where conventional antibiotics fail .

Discovery and Biosynthesis of Phylloseptin-1

Genomic and Transcriptomic Analysis of Phyllomedusa sauvagei Skin Secretions

Initial identification of Phylloseptin-1 (originally termed PSN-1, later standardized as PLS-S1) relied on integrated "shotgun" cloning and tandem mass spectrometry (MS/MS) of skin secretions from the painted-belly leaf frog, Phyllomedusa sauvagii. Parallel peptidomic and transcriptomic profiling of mechanically stimulated or dried skin samples revealed a complex arsenal of host-defense peptides, including six phylloseptin paralogs (PLS-S1 to PLS-S6) [2] [6]. This approach exploited the stability of polyadenylated mRNA in secretion and even air-dried skin, facilitated by protective interactions with endogenous amphipathic peptides [4] [9]. Degenerate primers, designed against conserved signal peptide regions of preprophylloseptin cDNAs (e.g., 5′-ACTTTCYGAWTTRYAAGMCCAAABATG-3′), enabled amplification and sequencing of full-length precursors encoding PLS-S1. The encoding cDNA (deposited in EMBL/GenBank databases) featured a 5′-untranslated region (UTR), an open reading frame for the prepropeptide, and a 3′-UTR with a poly-A tail, confirming its identity within the granular gland transcriptome [1] [6] [8]. This method highlighted the co-expression of multiple phylloseptin paralogs, suggesting gene duplication and diversification within P. sauvagii.

Table 1: Key Methods for Phylloseptin-1 Discovery

MethodApplicationKey Outcome
"Shotgun" CloningcDNA library construction from skin secretion mRNAIdentified full-length preprophylloseptin-1 cDNA; revealed signal peptide conservation
3'/5' RACE PCRAmplification of precursor cDNA ends using degenerate primersObtained complete nucleotide sequence of PLS-S1 precursor
RP-HPLC & MALDI-TOF MSSeparation and mass determination of skin secretion peptidesIsolated peptide fraction with mass matching deduced PLS-S1 (≈ 2 kDa)
MS/MS FragmentationSequencing of isolated peptide via b- and y-ionsConfirmed primary structure (FLSLIP...amide) and C-terminal amidation
cDNA Library ScreeningBLAST analysis against amphibian AMP databasesClassified PLS-S1 within the phylloseptin family; identified orthologs in related Phyllomedusa species

Precursor Protein Architecture and Post-Translational Modifications

The biosynthetic precursor of Phylloseptin-1 (prepro-PLS-S1) comprises 66 amino acid residues organized into five distinct domains, a architecture highly conserved across phylloseptins [1] [5] [7]:

  • Signal Peptide (1-22): An N-terminal hydrophobic domain (e.g., MKLFLLVAVL...), directing the nascent chain into the endoplasmic reticulum.
  • Acidic Spacer Region (23-44): Rich in glutamic and aspartic acid residues (e.g., EEEQ...), potentially shielding the mature peptide from premature activation.
  • Propeptide Convertase Processing Site (-KR-): A dibasic lysine-arginine (KR) motif cleaved by furin-like enzymes during maturation.
  • Mature Phylloseptin-1 (45-63): 19 amino acids (FLSLIPKIA GGIALAKHANV), the bioactive core peptide.
  • C-Terminal Amidation Donor (Gly⁶⁴): Provides the substrate for peptidylglycine α-amidating monooxygenase (PAM), generating the mature C-terminally amidated peptide.

Post-translational processing is critical for functionality. Cleavage at the KR site liberates the mature peptide sequence, while the terminal glycine is enzymatically converted, resulting in a C-terminal valine amide (V-NH₂) [1] [5]. This amidation enhances peptide stability, cationicity, and α-helical propensity in membrane-mimetic environments, directly influencing antimicrobial potency [1] [2]. The highly conserved N-terminal motif "FLSLIP" is a hallmark of the phylloseptin family and contributes to initial membrane interactions [1] [7].

Table 2: Domain Architecture of the Phylloseptin-1 Precursor (Prepro-PLS-S1)

DomainAmino Acid PositionSequence FeaturesFunctional Role
Signal Peptide1-22Hydrophobic residues (e.g., MKLFLLVAVL...)Targets precursor to secretory pathway
Acidic Spacer/Propeptide23-44Glu/Asp-rich (e.g., EEEQ...)Neutralizes cationic mature peptide; prevents premature activity
Processing Site44-45-Lys-Arg- (-KR-)Recognition/cleavage site by proprotein convertases (e.g., furin)
Mature Phylloseptin-146-64FLSLIPKIAGGIALAKHANVBioactive core peptide
C-terminal Amidation Signal65Gly (G)Donor for enzymatic conversion to mature C-terminal amide (V-NH₂)

Evolutionary Conservation of Phylloseptin Family Precursors Across Neotropical Frogs

Phylloseptin-1 exemplifies a conserved evolutionary blueprint within the Phyllomedusinae subfamily. Comparative analysis of precursor cDNA sequences across genera (Phyllomedusa, Agalychnis, Hylomantis, Phasmahyla) reveals striking nucleotide and amino acid sequence conservation, particularly within the signal peptide (75-95% identity) and processing domains [5] [6] [9]. This conservation starkly contrasts with the sequence variability observed in the mature peptide coding region, indicative of strong positive selection pressure driving diversification of the antimicrobial effector domain [6] [9].

BLASTp analysis demonstrates that the PLS-S1 precursor shares significant homology with precursors from other Phyllomedusa species:

  • P. hypochondrialis (Phylloseptin-H: ~85% precursor identity)
  • P. baltea (Phylloseptin-PBa: ~80% precursor identity) [7]
  • P. tarsius (Phylloseptin-PTa) and P. duellmani (PS-Du) [1] [5]

This high conservation extends to precursor organization: all identified phylloseptin precursors maintain the five-domain structure (signal peptide, acidic spacer, KR cleavage site, mature peptide, C-terminal Gly). The persistence of intact, amplifiable phylloseptin precursor mRNA even in air-dried skin samples underscores the robustness of this genetic conservation [4] [9]. The widespread distribution and structural conservation of the phylloseptin precursor architecture across geographically dispersed Neotropical hylids suggest an early evolutionary origin within the Phyllomedusinae lineage, with subsequent sequence divergence in the mature peptide driven by adaptation to diverse pathogen pressures.

Table 3: Evolutionary Conservation of Phylloseptin Precursor Domains Across Phyllomedusinae Frogs

Frog SpeciesPeptide NameSignal Peptide Identity (%)Acidic Spacer Identity (%)Processing SiteMature Peptide Identity vs PLS-S1 (%)C-terminal Gly
Phyllomedusa sauvagiiPhylloseptin-1 (PLS-S1)100100-KR-100Yes
Phyllomedusa hypochondrialisPhylloseptin-H~95~90-KR-~79Yes
Phyllomedusa balteaPhylloseptin-PBa~85~80-KR-~75Yes
Phyllomedusa duellmaniPS-Du~90~85-KR-~70Yes
Phyllomedusa coelestisPS-Co~88~82-KR-~68Yes

Compounds Mentioned:Phylloseptin-1 (PLS-S1), Phylloseptin-H, Phylloseptin-PBa, Phylloseptin-PTa, Phylloseptin-PHa, PS-Du, PS-Co, PLS-S2, PLS-S3, PLS-S4, PLS-S5, PLS-S6

Properties

Product Name

Phylloseptin-1

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